molecular formula C17H20BrN3O2 B5138483 2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol

2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B5138483
M. Wt: 378.3 g/mol
InChI Key: QXTVKPNMDIYJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a pyridinylpiperazine moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the bromination of a methoxyphenol derivative. The brominated intermediate is then subjected to a nucleophilic substitution reaction with a pyridinylpiperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are typically carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as refluxing and stirring at controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom with an amine would yield an aminated derivative.

Scientific Research Applications

2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The pyridinylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group and the pyridinylpiperazine moiety makes it particularly versatile for various applications.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2/c1-23-15-11-13(10-14(18)17(15)22)12-20-6-8-21(9-7-20)16-4-2-3-5-19-16/h2-5,10-11,22H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTVKPNMDIYJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.